Methyl 1-oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylate
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Overview
Description
Methyl 1-oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylate is an organic compound belonging to the pyrrolizine family Pyrrolizines are bicyclic systems with a nitrogen atom at the ring junction, and they are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylate typically involves a [2+3] cycloaddition reaction. This reaction uses azomethine ylides, which are prepared in situ from proline and ninhydrin, and dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained . Another method involves the use of stoichiometric amounts of triphenylphosphine, dialkyl acetylenedicarboxylates, and indole-2-carboxaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with azomethine ylides.
Substitution Reactions: It can undergo substitution reactions with different nucleophiles and electrophiles.
Common Reagents and Conditions
Azomethine Ylides: Prepared in situ from proline and ninhydrin.
Dialkyl Acetylenedicarboxylates: Used in cycloaddition reactions.
Triphenylphosphine: Used in the synthesis involving indole-2-carboxaldehyde.
Major Products Formed
Spiropyrrolizines: Formed when sarcosine is used instead of proline.
Functionalized Pyrrolizines: Obtained from the reaction with dialkyl acetylenedicarboxylates.
Scientific Research Applications
Methyl 1-oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with various biological activities.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
it is believed to interact with various molecular targets and pathways due to its structural similarity to other bioactive pyrrolizine derivatives . Further research is needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Ketorolac: A pyrrolizine derivative used as a nonsteroidal anti-inflammatory drug.
Licofelone: Another pyrrolizine derivative with anti-inflammatory properties.
Uniqueness
Methyl 1-oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylate is unique due to its specific structural features and potential for diverse chemical modifications. Its ability to participate in various cycloaddition and substitution reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 1-oxo-2,3-dihydropyrrolizine-3-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-5-8(11)6-3-2-4-10(6)7/h2-4,7H,5H2,1H3 |
InChI Key |
XNKRSPRKDIVKAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)C2=CC=CN12 |
Origin of Product |
United States |
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